molecular formula C17H21N5O5S B2864252 N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 904273-33-2

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2864252
CAS RN: 904273-33-2
M. Wt: 407.45
InChI Key: CTBKOXAKRNHBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H21N5O5S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease Treatment

1,3,4-Oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer’s disease . The inhibition of acetylcholinesterase helps increase the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer’s patients.

Antibacterial Activity

Compounds with the 1,3,4-oxadiazole moiety have shown significant antibacterial activity. They have been used to synthesize various complexes, particularly with zinc, which exhibit promising antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Antifungal and Antiviral Properties

The presence of the 1,3,4-oxadiazole ring is critical for antifungal and antiviral activities. These compounds can be designed to target specific pathogens, offering a pathway for developing new antifungal and antiviral drugs .

Anti-Diabetic Agents

Derivatives of 1,3,4-oxadiazole have been synthesized as potential anti-diabetic agents. Their ability to modulate blood sugar levels makes them valuable for diabetes research and drug development .

Non-Linear Optical Properties

The electronic structure of 1,3,4-oxadiazole derivatives, including delocalized π-electrons, allows them to possess good non-linear optical properties. This makes them suitable for applications in designing optical switches and memory devices .

Anticancer Activity

The structural complexity of 1,3,4-oxadiazole compounds contributes to their anticancer properties. They can be tailored to interact with specific cancer cell lines, providing a platform for novel anticancer therapies .

Anion Sensing

Schiff bases containing the 1,3,4-oxadiazole unit can act as anion sensors. This application is significant in environmental monitoring and the development of diagnostic tools .

Enzyme Regulation

Due to their interaction with various enzymes, these compounds can be used to study enzyme regulation and potentially develop enzyme inhibitors for therapeutic purposes .

properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S/c1-4-21(5-2)15(23)10-28-17-20-19-14(27-17)9-18-16(24)12-7-6-8-13(11(12)3)22(25)26/h6-8H,4-5,9-10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBKOXAKRNHBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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